Cas no 1803761-20-7 (Ethyl 3-cyano-5-hydroxy-4-(trifluoromethoxy)benzoate)

Ethyl 3-cyano-5-hydroxy-4-(trifluoromethoxy)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-cyano-5-hydroxy-4-(trifluoromethoxy)benzoate
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- インチ: 1S/C11H8F3NO4/c1-2-18-10(17)6-3-7(5-15)9(8(16)4-6)19-11(12,13)14/h3-4,16H,2H2,1H3
- InChIKey: XIUAZFFEJBEWDO-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(C#N)=CC(C(=O)OCC)=CC=1O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 376
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 79.6
Ethyl 3-cyano-5-hydroxy-4-(trifluoromethoxy)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015005042-500mg |
Ethyl 3-cyano-5-hydroxy-4-(trifluoromethoxy)benzoate |
1803761-20-7 | 97% | 500mg |
798.70 USD | 2021-06-21 | |
Alichem | A015005042-250mg |
Ethyl 3-cyano-5-hydroxy-4-(trifluoromethoxy)benzoate |
1803761-20-7 | 97% | 250mg |
504.00 USD | 2021-06-21 | |
Alichem | A015005042-1g |
Ethyl 3-cyano-5-hydroxy-4-(trifluoromethoxy)benzoate |
1803761-20-7 | 97% | 1g |
1,475.10 USD | 2021-06-21 |
Ethyl 3-cyano-5-hydroxy-4-(trifluoromethoxy)benzoate 関連文献
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
Ethyl 3-cyano-5-hydroxy-4-(trifluoromethoxy)benzoateに関する追加情報
Ethyl 3-cyano-5-hydroxy-4-(trifluoromethoxy)benzoate: A Comprehensive Overview
Ethyl 3-cyano-5-hydroxy-4-(trifluoromethoxy)benzoate, identified by the CAS number 1803761-20-7, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound, characterized by its unique structure featuring a benzoate ester, a cyano group, and a trifluoromethoxy substituent, has garnered attention in recent years due to its versatile properties and promising research outcomes.
The molecular structure of Ethyl 3-cyano-5-hydroxy-4-(trifluoromethoxy)benzoate is notable for its aromatic ring system, which is substituted with three distinct groups: a cyano group at the 3-position, a hydroxyl group at the 5-position, and a trifluoromethoxy group at the 4-position. The ethyl ester group further enhances the compound's solubility and reactivity. This combination of functional groups makes it an intriguing candidate for various synthetic transformations and biological evaluations.
Recent studies have highlighted the potential of Ethyl 3-cyano-5-hydroxy-4-(trifluoromethoxy)benzoate in the field of drug discovery. Its trifluoromethoxy group is known to confer stability against metabolic degradation, which is a critical factor in drug design. Additionally, the cyano group can act as a bioisostere for other functional groups, offering flexibility in designing bioactive molecules. The hydroxyl group at the 5-position provides opportunities for further functionalization, such as glycosylation or phosphorylation, which are essential for enhancing pharmacokinetic properties.
In terms of synthesis, researchers have developed efficient routes to prepare Ethyl 3-cyano-5-hydroxy-4-(trifluoromethoxy)benzoate. One common approach involves the Friedel-Crafts acylation of suitable aromatic precursors followed by substitution reactions to introduce the trifluoromethoxy and cyano groups. The use of catalytic systems has significantly improved the yield and purity of the compound, making it more accessible for large-scale applications.
The compound's stability under various conditions has been extensively studied. It exhibits remarkable thermal stability, retaining its structure up to temperatures exceeding 200°C. In aqueous solutions, it demonstrates moderate solubility, which can be modulated by adjusting pH levels or incorporating co-solvents. These properties make it suitable for formulation into tablets, capsules, or liquid suspensions for pharmaceutical use.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of Ethyl 3-cyano-5-hydroxy-4-(trifluoromethoxy)benzoate with greater accuracy. Molecular docking studies suggest that it may bind effectively to several therapeutic targets, including kinases and G-protein coupled receptors (GPCRs). These findings have prompted further experimental validation through in vitro assays using cell lines and animal models.
In conclusion, Ethyl 3-cyano-5-hydroxy-4-(trifluoromethoxy)benzoate (CAS No: 1803761-20-7) stands out as a promising compound with diverse applications across chemistry and pharmacology. Its unique structural features and favorable physicochemical properties position it as a valuable tool in drug discovery and development processes. As research continues to uncover its full potential, this compound is likely to play an increasingly significant role in advancing therapeutic interventions.
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